molecular formula C14H20N2O B14506297 N-(7-Propyl-1,2,3,4-tetrahydronaphthalen-1-yl)urea CAS No. 63125-50-8

N-(7-Propyl-1,2,3,4-tetrahydronaphthalen-1-yl)urea

Cat. No.: B14506297
CAS No.: 63125-50-8
M. Wt: 232.32 g/mol
InChI Key: URQBFSGHKGEGCO-UHFFFAOYSA-N
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Description

N-(7-Propyl-1,2,3,4-tetrahydronaphthalen-1-yl)urea is a chemical compound that belongs to the class of urea derivatives This compound is characterized by the presence of a tetrahydronaphthalene ring system substituted with a propyl group and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Propyl-1,2,3,4-tetrahydronaphthalen-1-yl)urea typically involves the reaction of 7-propyl-1,2,3,4-tetrahydronaphthalen-1-amine with an isocyanate or a carbamoyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(7-Propyl-1,2,3,4-tetrahydronaphthalen-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert the urea moiety to amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(7-Propyl-1,2,3,4-tetrahydronaphthalen-1-yl)urea involves its interaction with sigma-2 receptors. These receptors are overexpressed in various tumor cells, and the compound’s binding to these receptors can induce apoptosis through the generation of mitochondrial superoxide radicals and activation of caspases . This makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(7-Propyl-1,2,3,4-tetrahydronaphthalen-1-yl)urea is unique due to its specific structural features, such as the propyl group on the tetrahydronaphthalene ring and the urea moiety. These structural elements contribute to its distinct binding affinity and selectivity for sigma-2 receptors, making it a valuable compound in cancer research and potential therapeutic applications.

Properties

CAS No.

63125-50-8

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

(7-propyl-1,2,3,4-tetrahydronaphthalen-1-yl)urea

InChI

InChI=1S/C14H20N2O/c1-2-4-10-7-8-11-5-3-6-13(12(11)9-10)16-14(15)17/h7-9,13H,2-6H2,1H3,(H3,15,16,17)

InChI Key

URQBFSGHKGEGCO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(CCCC2NC(=O)N)C=C1

Origin of Product

United States

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